Product packaging for 3-(4-bromophenyl)-5-ethyl-1H-pyrazole(Cat. No.:)

3-(4-bromophenyl)-5-ethyl-1H-pyrazole

Cat. No.: B13979255
M. Wt: 251.12 g/mol
InChI Key: MHVMAJQEIRXHLB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-ethyl-1H-pyrazole (CAS 2356094-14-7) is a high-purity brominated pyrazole derivative of significant interest in chemical research and development. With a molecular formula of C11H11BrN2 and a molecular weight of 251.12, this compound serves as a versatile chemical intermediate and ligand. Pyrazole derivatives are a pharmacologically important active scaffold present in agents with diverse therapeutic categories, including anti-inflammatory, antipsychotic, and antidepressant activities . This makes this compound a valuable precursor in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. Beyond pharmacology, its structural motif is highly relevant in material science. Related bromophenyl-pyrazole compounds are known to serve as ligands in the synthesis of molecular magnets and metal-organic frameworks (MOFs) due to their variable coordination modes with metal atoms . The bromine atom on the phenyl ring can further facilitate halogen bonding, influencing the supramolecular arrangement and solid-state properties of the resulting materials . The compound is typically synthesized via cyclocondensation reactions, a well-established method for constructing the pyrazole core from hydrazine derivatives and appropriate 1,3-difunctional systems like diketones or acetylenic ketones . For research purposes, the product is offered with guaranteed purity and stability. It is essential to store the compound in a dark place, sealed in a dry environment, and at recommended temperatures of 2-8°C. This product is intended for research purposes only and is not classified as a drug, pesticide, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrN2 B13979255 3-(4-bromophenyl)-5-ethyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

3-(4-bromophenyl)-5-ethyl-1H-pyrazole

InChI

InChI=1S/C11H11BrN2/c1-2-10-7-11(14-13-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

MHVMAJQEIRXHLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Pathway Optimization for 3 4 Bromophenyl 5 Ethyl 1h Pyrazole

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring can be broadly categorized into two main strategies: cyclocondensation reactions and 1,3-dipolar cycloadditions. These approaches offer versatility in precursor selection and substitution patterns on the final pyrazole product.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. This method is widely employed due to the ready availability of starting materials.

The Knorr pyrazole synthesis, first reported in 1883, is a classic and enduring method for pyrazole formation. acs.orgjk-sci.comresearchgate.netslideshare.net It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions. jk-sci.com For the synthesis of 3-(4-bromophenyl)-5-ethyl-1H-pyrazole, a suitable precursor would be 1-(4-bromophenyl)pentane-1,3-dione (B2554303). The reaction with hydrazine hydrate (B1144303) would proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-diketones, is the potential for the formation of two regioisomeric products. rsc.org The regioselectivity of the reaction is influenced by several factors, including the pH of the reaction medium and the electronic and steric properties of the substituents on the dicarbonyl compound. rsc.org Generally, the more electrophilic carbonyl group is preferentially attacked by the hydrazine. In the case of 1-(4-bromophenyl)pentane-1,3-dione, the carbonyl group adjacent to the electron-withdrawing 4-bromophenyl group is more electrophilic and would be the likely site of initial attack by hydrazine, leading to the desired this compound isomer.

Precursor 1Precursor 2Key ReactionProductRef.
1-(4-bromophenyl)pentane-1,3-dioneHydrazine hydrateKnorr Pyrazole SynthesisThis compound rsc.org
Substituted 1,3-dicarbonyl compoundsSubstituted hydrazinesCyclocondensationSubstituted pyrazoles acs.orgresearchgate.net

α,β-Unsaturated ketones and aldehydes also serve as effective 1,3-dielectrophilic precursors for pyrazole synthesis. These compounds react with hydrazines in a cyclocondensation reaction that often proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring. For the synthesis of this compound, a suitable precursor would be (E)-1-(4-bromophenyl)pent-1-en-3-one.

The reaction of this α,β-unsaturated ketone with hydrazine hydrate would initially form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. Various oxidizing agents can be employed for this aromatization step. This method provides a versatile route to a wide range of substituted pyrazoles. nih.gov

Precursor 1Precursor 2IntermediateProductRef.
(E)-1-(4-bromophenyl)pent-1-en-3-oneHydrazine hydrate3-(4-bromophenyl)-5-ethyl-4,5-dihydro-1H-pyrazoleThis compound nih.gov
α,β-Unsaturated carbonylsHydrazinesPyrazolinesSubstituted pyrazoles nih.govbeilstein-journals.org

Enaminones, which are β-amino-α,β-unsaturated ketones, are versatile building blocks in heterocyclic synthesis, including the formation of pyrazoles. nih.govjcsp.org.pk The reaction of an enaminone with hydrazine hydrate proceeds via a nucleophilic substitution of the amino group by hydrazine, followed by intramolecular cyclization and elimination of water to afford the pyrazole ring.

For the synthesis of this compound, a suitable enaminone precursor would be (E)-1-(4-bromophenyl)-3-(dimethylamino)pent-2-en-1-one. The reaction with hydrazine would lead to the formation of the target pyrazole. This method can be highly regioselective and is often carried out under mild reaction conditions. Multicomponent reactions involving enaminones, hydrazines, and other reactants have also been developed to construct more complex pyrazole derivatives in a single step. nih.govbeilstein-journals.org

Precursor 1Precursor 2Key ReactionProductRef.
(E)-1-(4-bromophenyl)-3-(dimethylamino)pent-2-en-1-oneHydrazine hydrateCyclocondensationThis compound nih.govjcsp.org.pk
EnaminonesHydrazines/Aryl HalidesCopper-catalyzed three-component synthesis1,3-Substituted pyrazoles nih.govbeilstein-journals.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful and highly regioselective method for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govresearchgate.netresearchgate.netrsc.org This approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

Nitrilimines are highly reactive 1,3-dipoles that are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides. These intermediates readily undergo cycloaddition with a variety of dipolarophiles, such as alkynes, to produce pyrazoles.

To synthesize this compound via this route, a suitable nitrilimine precursor would be N-phenyl-C-(4-bromophenyl)nitrilimine, generated from the corresponding hydrazonoyl halide. The dipolarophile would be but-1-yne. The cycloaddition reaction would proceed in a concerted fashion to yield the desired pyrazole. The regioselectivity of the cycloaddition is generally high, with the substituent on the alkyne (the ethyl group) ending up at the 5-position of the pyrazole ring. This method is particularly useful for accessing a wide range of substituted pyrazoles with good control over the substitution pattern. nih.govresearchgate.netresearchgate.netrsc.org

1,3-Dipole PrecursorDipolarophileKey ReactionProductRef.
N-phenyl-C-(4-bromophenyl)hydrazonoyl chlorideBut-1-yne1,3-Dipolar Cycloaddition1-Phenyl-3-(4-bromophenyl)-5-ethyl-1H-pyrazole nih.govresearchgate.net
Substituted hydrazonoyl halidesTerminal alkynesNitrilimine Cycloaddition1,3,5-Trisubstituted pyrazoles researchgate.netrsc.org
Diazo Compound and Alkyne Additions

The [3+2] cycloaddition reaction between a diazo compound and an alkyne is a fundamental and powerful method for the synthesis of the pyrazole core. nih.govacs.org This approach offers a high degree of flexibility in introducing substituents onto the pyrazole ring. In the context of synthesizing this compound, a plausible pathway would involve the reaction of a (4-bromophenyl)diazomethane with 1-butyne.

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the diazo compound acts as the 1,3-dipole and the alkyne as the dipolarophile. researchgate.net The regioselectivity of the addition is a crucial aspect, and in many cases, a mixture of regioisomers can be formed. The use of specific catalysts or reaction conditions can influence the regiochemical outcome. For instance, catalyst-free cycloadditions can be achieved by heating the reactants, often under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org

A proposed synthetic scheme is as follows:

Scheme 1: Synthesis of this compound via Diazo Compound and Alkyne Addition

ReactantStructureRole
(4-Bromophenyl)diazomethaneBr-C₆H₄-CHN₂1,3-dipole
1-ButyneCH₃CH₂C≡CHDipolarophile

This method's primary advantage is the direct formation of the pyrazole ring with the desired substituents. However, the synthesis and handling of diazo compounds require careful consideration due to their potential instability and reactivity.

Chalcone-Hydrazinecarbothioamide Routes

Another established route to pyrazole derivatives involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. Specifically, the reaction of a chalcone (B49325) with hydrazinecarbothioamide (thiosemicarbazide) leads to the formation of pyrazoline-1-carbothioamides, which can be further transformed into pyrazoles. scispace.com

For the synthesis of this compound, a suitable chalcone precursor would be 1-(4-bromophenyl)pent-1-en-3-one. The reaction of this chalcone with hydrazinecarbothioamide would yield the corresponding pyrazoline intermediate, 5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Subsequent oxidation or aromatization would lead to the desired pyrazole.

The initial step is a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The use of a base, such as potassium hydroxide, is often employed to facilitate the reaction. scispace.com

Starting MaterialReagentIntermediate
1-(4-bromophenyl)pent-1-en-3-oneHydrazinecarbothioamide5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

This route is advantageous due to the ready availability of chalcones, which can be synthesized via the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.gov

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. The synthesis of this compound can benefit from these advanced strategies.

Metal-Catalyzed Coupling Reactions for Pyrazole Synthesis

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been applied to the synthesis of substituted pyrazoles. rsc.orgsemanticscholar.org This strategy is particularly useful for introducing the 4-bromophenyl group onto a pre-formed pyrazole ring.

A potential synthetic route would involve the synthesis of a 3-bromo-5-ethyl-1H-pyrazole intermediate, followed by a Suzuki-Miyaura coupling with 4-bromophenylboronic acid. Palladium catalysts, such as Pd(PPh₃)₄ or XPhos Pd G2, are commonly used for this transformation. rsc.org

Table of Reaction Components for Suzuki-Miyaura Coupling:

ComponentExampleRole
Pyrazole Substrate3-Bromo-5-ethyl-1H-pyrazoleElectrophile
Boronic Acid4-Bromophenylboronic acidNucleophile
CatalystPd(PPh₃)₄Facilitates cross-coupling
BaseNa₂CO₃, K₂CO₃Activates the boronic acid
SolventToluene, DioxaneReaction medium

This approach offers high functional group tolerance and allows for the late-stage introduction of the aryl group, which can be beneficial in combinatorial synthesis.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are advantageous in terms of atom economy, step economy, and reduced waste generation.

A plausible three-component reaction for the synthesis of this compound could involve the condensation of a β-ketoester (e.g., ethyl 3-oxopentanoate), 4-bromobenzaldehyde, and hydrazine. This approach would lead to a highly substituted pyrazole derivative, which may require subsequent modification to obtain the target compound. The use of a catalyst, such as piperidine (B6355638) or an ionic liquid, can facilitate the reaction. researchgate.net

The one-pot nature of MCRs simplifies the experimental procedure and purification process, making them an attractive strategy for the synthesis of compound libraries. thieme-connect.de

Green Chemistry Principles in Pyrazole Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.gov This can be achieved through the use of alternative energy sources, environmentally benign solvents, and catalysts.

Microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. researchgate.netdergipark.org.tr These techniques can be applied to various pyrazole synthesis methods, including those starting from chalcones.

The synthesis of pyrazoline derivatives from chalcones and hydrazine has been shown to be accelerated under microwave irradiation. researchgate.net Similarly, ultrasound has been successfully employed to promote the synthesis of pyrazole derivatives in aqueous media, often without the need for a catalyst. mdpi.comacs.org

Comparison of Conventional vs. Green Synthesis Methods:

MethodConditionsAdvantages
Conventional HeatingRefluxing in organic solvents for several hoursEstablished methodology
Microwave IrradiationMinutes at elevated temperature and pressureRapid reaction rates, higher yields
Ultrasonic SonicationRoom temperature in aqueous mediaEnergy efficiency, environmentally friendly

The adoption of these green chemistry techniques for the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

Solvent-Free and Ionic Liquid Media

The paradigm of green chemistry has propelled the exploration of alternative reaction media to replace volatile and often toxic organic solvents. In the synthesis of pyrazole derivatives, solvent-free conditions and the use of ionic liquids (ILs) have emerged as highly effective and environmentally benign strategies. These methods often lead to improved yields, shorter reaction times, and simplified product isolation procedures.

Ionic liquids, which are salts with melting points below 100°C, offer a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvency. ias.ac.innih.gov Their application as both catalysts and reaction media can significantly enhance the efficiency of pyrazole synthesis. For instance, the Brønsted acid ionic liquid (BAIL) triethylammonium (B8662869) hydrogen sulphate, [Et3NH][HSO4], has been successfully employed as a reusable catalyst for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions, demonstrating advantages like excellent yields and short reaction times. researchgate.net Similarly, 1-butyl-3-methylimidazolium nitrate (B79036), [bmim][NO3], has been used to facilitate three-component reactions for pyranopyrazole synthesis, also under solvent-free conditions at elevated temperatures. jsynthchem.com

Transition metal-based ionic liquids have also been developed to catalyze the condensation of 1,3-dicarbonyl compounds with hydrazines at room temperature. ias.ac.in This approach combines the catalytic activity of the metal center with the green properties of the ionic liquid, offering a reusable homogeneous catalytic system. ias.ac.in The choice of ionic liquid can be critical; studies on model reactions have shown that acidic ionic liquids are necessary for the reaction to proceed, while neutral or basic ionic liquids may not yield any product. ias.ac.in

Solvent-free synthesis, often facilitated by microwave irradiation or solid-supported catalysts, represents another significant advancement. An efficient protocol for the one-pot, regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones and arylhydrazines has been developed using silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. researchgate.net This method highlights the synergy between heterogeneous catalysis and the absence of a solvent medium to create a highly efficient and clean reaction protocol. researchgate.net

Catalyst/MediumReaction TypeConditionsKey Advantages
[Et3NH][HSO4] (BAIL)Multi-component synthesis of dihydropyrano[2,3-c]pyrazolesSolvent-freeExcellent yields, short reaction times, catalyst reusability researchgate.net
[bmim][NO3]Three-component synthesis of pyranopyrazolesSolvent-free, 60°CEnvironmentally friendly, high efficiency jsynthchem.com
Fe(III)-based Ionic LiquidCondensation of 1,3-diketones and hydrazinesRoom temperatureReusable homogeneous catalyst, green process ias.ac.in
H2SO4/SiO2One-pot synthesis of 4-bromopyrazolesSolvent-freeHigh yields, regioselective, heterogeneous catalyst researchgate.net
Heterogeneous Catalysis (e.g., Nano-catalysts)

Heterogeneous catalysis is a cornerstone of sustainable chemical synthesis, offering significant advantages such as ease of catalyst recovery, reusability, and often enhanced stability and selectivity compared to homogeneous counterparts. nih.govorientjchem.org In the synthesis of pyrazoles, the application of nano-catalysts has garnered substantial attention due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to superior catalytic activity. nih.govorientjchem.org

A variety of nano-materials have been successfully employed as catalysts for pyrazole synthesis. These include:

Metal Oxides: Nano-sized magnesium oxide (MgO), titanium dioxide (TiO2), and iron(III) oxide (nano-Fe2O3) have proven to be efficient catalysts. nih.govorientjchem.org For example, nano-Fe2O3 has been used for the construction of 1,5-diarylpyrazoles, offering high yields and easy magnetic separation for reuse. orientjchem.org Similarly, nano-TiO2 has been effective in generating dihydropyrano[2,3-c]pyrazoles under solvent-free, room temperature conditions. nih.gov

Mixed Metal Oxides: Ceria-zirconia (CeO2/ZrO2) mixed oxides have been utilized for the synthesis of pyranopyrazole derivatives, showcasing the synergistic effects between different metal oxides. nih.gov

Supported Nanoparticles: Magnetically separable catalysts, such as iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), provide a benign and efficient protocol for synthesizing pyrazole derivatives under mild conditions. acs.org These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss in activity. orientjchem.orgacs.org

Carbon-Based Nano-materials: Graphene oxide nanoparticles have been proposed as an effective Lewis base catalyst for the reaction between 1,3-dicarbonyl compounds and hydrazines, offering high yields and short reaction times. ajgreenchem.com

The development of complex nano-architectures, such as yolk-shell structured magnetic mesoporous organosilica supporting an ionic liquid/copper complex (YS-Fe3O4@PMO/IL-Cu), further exemplifies the innovation in this field. frontiersin.org Such catalysts combine the benefits of magnetic separability, high surface area, and the catalytic activity of both the ionic liquid and the metal complex, proving highly efficient for the green synthesis of pyranopyrazoles under ultrasonic conditions. frontiersin.org These advanced catalytic systems are pivotal in developing eco-friendly and economically viable synthetic routes for valuable heterocyclic compounds. nih.gov

Nano-catalystTypeReactionKey Features
Nano-Fe2O3Magnetic Metal OxideSynthesis of 1,5-diarylpyrazolesReusable, high yields, easy magnetic recovery orientjchem.org
Nano-TiO2Metal OxideSynthesis of dihydropyrano[2,3-c]pyrazolesSolvent-free, room temperature, excellent yields nih.gov
Nanocat-Fe-CuOSupported Metal OxideSynthesis of pyrazole derivativesMagnetically separable, reusable (up to 6 times), mild conditions acs.org
Graphene OxideCarbon-basedCondensation of 1,3-diketones and hydrazinesGreen catalyst, high yields, easy customization ajgreenchem.com
YS-Fe3O4@PMO/IL-CuYolk-shell Magnetic NanocompositeSynthesis of pyranopyrazolesHigh efficiency, reusable, ultrasonic conditions frontiersin.org
Nano-MgOMetal OxideSynthesis of dihydropyrano[2,3-c]pyrazolesSuperior activity compared to commercial MgO, aqueous medium nih.gov

Specific Synthetic Pathways for this compound and its Direct Precursors

The synthesis of specifically substituted pyrazoles such as this compound relies on well-established cyclocondensation reactions, where the strategic selection of precursors is crucial for controlling the final substitution pattern. The most common and versatile method is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

A plausible and direct synthetic route involves the cyclocondensation of 1-(4-bromophenyl)pentane-1,3-dione with hydrazine hydrate . This reaction assembles the pyrazole core by forming two new carbon-nitrogen bonds, directly installing the required 4-bromophenyl and ethyl groups at the C3 and C5 positions, respectively.

Strategies for Incorporating the 4-Bromophenyl Moiety

The 4-bromophenyl group is a key structural feature, and its introduction is typically achieved by using a precursor that already contains this moiety. Two primary strategies are employed:

Starting from a Brominated Phenyl Ketone: This is a common and effective approach. The synthesis of the required 1,3-dicarbonyl precursor, 1-(4-bromophenyl)pentane-1,3-dione, can be accomplished via a Claisen condensation reaction between 4-bromoacetophenone and an ethyl ester, such as ethyl propionate . This method builds the dicarbonyl framework necessary for the subsequent cyclization step. A similar strategy has been reported for the synthesis of 4-(4-bromophenyl)-2,4-dioxobutanoic acid, which starts with the Claisen condensation of 4-bromoacetophenone and diethyl oxalate. mdpi.com

Starting from a Brominated Phenylhydrazine: An alternative pathway involves the reaction of 4-bromophenylhydrazine with a suitable 1,3-dicarbonyl compound that can provide the ethyl group and the rest of the pyrazole backbone. This approach is widely used for the synthesis of N-aryl pyrazoles. researchgate.netdergipark.org.tr

The Vilsmeier-Haack reaction represents another method for synthesizing pyrazole precursors. For instance, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, a closely related derivative, can be synthesized from the formylation of a semicarbazone, establishing the 3-(4-bromophenyl)pyrazole core early in the synthetic sequence. researchgate.netchim.it

Introduction of the 5-Ethyl Substituent

The 5-ethyl group on the pyrazole ring originates from the 1,3-dicarbonyl precursor. In the proposed synthesis of this compound, the precursor 1-(4-bromophenyl)pentane-1,3-dione contains the necessary carbon skeleton. The pentane (B18724) chain provides the atoms for the C4 and C5 positions of the pyrazole ring, with the terminal methyl group of the ethyl ketone moiety ultimately becoming the 5-ethyl substituent after cyclization and dehydration.

The choice of the dicarbonyl compound is paramount for installing the desired alkyl group at the C5 position. The general reaction of an arylhydrazine with an unsymmetrical β-diketone is a cornerstone of pyrazole synthesis, allowing for diverse substitution patterns. nih.gov

Regioselectivity and Yield Optimization in Syntheses

When an unsymmetrical 1,3-dicarbonyl compound like 1-(4-bromophenyl)pentane-1,3-dione reacts with hydrazine, two constitutional isomers can potentially form: this compound and 5-(4-bromophenyl)-3-ethyl-1H-pyrazole. Controlling the regioselectivity of this condensation is therefore critical for obtaining the desired product in high yield.

The outcome of the reaction is governed by the relative reactivity of the two carbonyl groups. The carbonyl carbon adjacent to the 4-bromophenyl ring is sterically more hindered and electronically deactivated compared to the carbonyl carbon adjacent to the ethyl group. The initial nucleophilic attack by a nitrogen atom of hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl group (the one next to the ethyl group). Subsequent cyclization and dehydration lead preferentially to the formation of This compound .

Yield optimization can be achieved by carefully controlling the reaction conditions:

pH Control: The reaction is often carried out in an acidic medium (e.g., acetic acid) or a basic medium. In acidic conditions, the reaction generally favors the attack of the terminal -NH2 group of the hydrazine at the more reactive ketone.

Solvent: The choice of solvent can influence reaction rates and regioselectivity. The use of fluorinated alcohols, for example, has been shown to improve regioselectivity in some pyrazole syntheses. dergipark.org.tr

Advanced methods like 1,3-dipolar cycloaddition reactions also offer high regioselectivity in the synthesis of polysubstituted pyrazoles, providing alternative routes where traditional condensation methods may be problematic. nih.govrsc.org

Chemical Reactivity and Transformation Mechanisms of 3 4 Bromophenyl 5 Ethyl 1h Pyrazole

Aromatic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring, an aromatic heterocycle, possesses unique reactivity patterns. It has two nitrogen atoms, which influence the electron density and susceptibility of the carbon atoms to substitution reactions.

The C4 position of the pyrazole ring is electron-rich and thus the most susceptible to electrophilic attack. This is a general feature for 3,5-disubstituted pyrazoles. Reactions such as halogenation and formylation occur with high regioselectivity at this site.

For instance, iodination of similar 1-aryl-3-CF3-1H-pyrazoles using elemental iodine (I₂) mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to produce 4-iodo derivatives in a highly regioselective manner. nih.gov Another key EAS reaction is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position. The reaction of hydrazones with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted formamide (B127407) like DMF) is a known method to produce 4-formyl pyrazoles. nih.govbeilstein-archives.org This transformation is valuable for introducing a versatile functional group that can be further elaborated. nih.gov

Table 1: Examples of Electrophilic Aromatic Substitution at C4 of Pyrazole Derivatives
ReactionReagentsProduct TypeReference
IodinationI₂, Ceric Ammonium Nitrate (CAN)4-Iodo-pyrazole derivative nih.gov
Formylation (Vilsmeier-Haack)POCl₃, DMFPyrazole-4-carbaldehyde nih.govnih.gov
BrominationN-Bromosuccinimide (NBS)4-Bromo-pyrazole derivative mdpi.com

The 1H-pyrazole ring of 3-(4-bromophenyl)-5-ethyl-1H-pyrazole exists as two rapidly interconverting tautomers. Due to this prototropic tautomerism, both nitrogen atoms exhibit nucleophilic character and can be functionalized through reactions like alkylation and arylation. researchgate.net The lone pair of electrons on the deprotonated nitrogen atom can attack an electrophile, leading to N-substituted pyrazoles.

N-alkylation is a common transformation. For example, the reaction of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with benzyl (B1604629) chloride in the presence of a base like potassium carbonate leads to the corresponding N-benzyl derivative. beilstein-journals.org Similarly, copper-catalyzed N-arylation reactions have been successfully performed on pyrazoles with aryl iodides or bromides, demonstrating the nucleophilicity of the nitrogen centers. researchgate.net While both nitrogens can be reactive, substitution typically occurs at the N1 position, often influenced by steric hindrance from the adjacent substituents and the specific reaction conditions.

Reactivity of the Bromine Moiety

The bromine atom attached to the phenyl ring at C3 is a key functional handle for extending the molecular framework, primarily through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond on the phenyl ring is readily activated by palladium catalysts, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming biaryl structures by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). researchgate.netsciencepublishinggroup.comnih.gov The reaction typically employs a palladium catalyst (like Pd(PPh₃)₄ or XPhosPdG2), a base (such as K₃PO₄ or Na₂CO₃), and a suitable solvent system. This allows for the substitution of the bromine atom with a wide variety of aryl and heteroaryl groups.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. This provides a route to introduce vinyl groups, which can be valuable for further synthetic manipulations.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes. It is a highly efficient method for synthesizing aryl-alkyne structures. Copper-free Sonogashira protocols (also known as Heck alkynylation) have also been developed to avoid issues like alkyne homocoupling. Studies on related iodo-pyrazoles have demonstrated the utility of this reaction in creating complex trifluoromethylated pyrazoles. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides
ReactionCoupling PartnerTypical Catalyst SystemProduct TypeReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(0) or Pd(II) catalyst, Base (e.g., K₃PO₄)Biaryl or Heteroaryl-Aryl Compound nih.gov
HeckAlkenePd catalyst, Base (e.g., Et₃N)Substituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl-Alkynyl Compound nih.gov

Nucleophilic aromatic substitution (SNAr) is generally challenging for simple aryl halides like bromobenzene. The reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). beilstein-archives.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

In this compound, the pyrazole ring is attached to the bromophenyl group at the position para to the bromine. The electronic nature of the pyrazole substituent is crucial. While pyrazoles can be electron-withdrawing, the effect may not be strong enough to facilitate SNAr under standard conditions. Therefore, displacing the bromine atom with nucleophiles like hydroxides, alkoxides, or amines would likely require harsh reaction conditions, such as high temperatures and pressures, and may not be a synthetically viable pathway compared to cross-coupling reactions.

Transformations of the Ethyl Substituent

The ethyl group at the C5 position of the pyrazole ring is less reactive than the other sites but can still undergo transformations characteristic of alkyl groups attached to an aromatic system. The α-carbon of the ethyl group is in a "benzylic-like" position, which enhances its reactivity towards oxidation and radical halogenation.

Oxidation: The ethyl group can be oxidized to introduce carbonyl functionality. Under controlled conditions, oxidation could yield a 5-acetylpyrazole derivative. More vigorous oxidation could lead to the formation of a pyrazole-5-carboxylic acid. Studies on related pyrazoles with a 2-hydroxyethyl side chain have shown that electrooxidation on a NiO(OH) electrode can convert the side chain into a carboxylic acid group, demonstrating the feasibility of oxidizing alkyl substituents on the pyrazole core. nih.gov

Halogenation: Free-radical halogenation can occur at the α-carbon of the ethyl group. Reactions using reagents like N-bromosuccinimide (NBS) with a radical initiator or chlorine gas under harsh conditions (e.g., high temperature) can introduce a halogen atom. researchgate.net This creates a new reactive handle for subsequent nucleophilic substitution or elimination reactions.

Oxidative and Reductive Modifications

The pyrazole ring is generally resistant to oxidation. pharmaguideline.com However, the substituents on the ring can undergo oxidative transformations. For instance, the ethyl group at the C5 position could potentially be oxidized to an acetyl group or a carboxylic acid under strong oxidizing conditions, although the pyrazole ring itself tends to remain intact. researchgate.net

Conversely, while the pyrazole ring is also stable under many reductive conditions, catalytic hydrogenation can be employed to modify the substituents. pharmaguideline.com For this compound, the bromophenyl group could potentially be de-brominated or the phenyl ring hydrogenated under specific catalytic conditions, leaving the pyrazole core untouched.

A summary of potential oxidative and reductive modifications is presented in Table 1.

Table 1: Potential Oxidative and Reductive Modifications

Transformation Reagents and Conditions Potential Product(s)
Side-chain Oxidation KMnO4, heat 1-(3-(4-bromophenyl)-1H-pyrazol-5-yl)ethan-1-one; 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Derivatization via Aliphatic Functionalization

The ethyl group at the C5 position of the pyrazole ring offers a site for aliphatic functionalization. Free-radical halogenation, for example, can introduce a halogen atom at the benzylic-like position of the ethyl group. This functionalized intermediate can then be used in a variety of subsequent nucleophilic substitution reactions to introduce a range of functional groups.

For instance, bromination of the ethyl group can be achieved using N-bromosuccinimide (NBS) under UV irradiation, which would selectively halogenate the carbon adjacent to the pyrazole ring.

Table 2: Example of Aliphatic Functionalization

Reaction Reagents and Conditions Major Product

N-H Acylation and Alkylation Reactions of the Pyrazole Ring

The presence of a reactive N-H group on the pyrazole ring allows for a variety of acylation and alkylation reactions. These reactions are fundamental in diversifying the structure and properties of pyrazole derivatives.

N-H Acylation: Acylation of the pyrazole nitrogen can be readily achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. These reactions lead to the formation of N-acylpyrazoles.

N-H Alkylation: Alkylation of the pyrazole nitrogen is a common modification, often carried out using alkyl halides in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or acetonitrile (B52724). mdpi.comresearchgate.net For unsymmetrical pyrazoles like this compound, N-alkylation can result in a mixture of two regioisomers. The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on the pyrazole ring. mdpi.com

A representative set of N-H acylation and alkylation reactions is detailed in Table 3.

Table 3: N-H Acylation and Alkylation Reactions

Reaction Type Reagent Base/Solvent Product(s)
Acylation Acetyl chloride Triethylamine/DCM 1-acetyl-3-(4-bromophenyl)-5-ethyl-1H-pyrazole
Alkylation Methyl iodide K2CO3/DMF 1-methyl-3-(4-bromophenyl)-5-ethyl-1H-pyrazole and 1-methyl-5-(4-bromophenyl)-3-ethyl-1H-pyrazole

Ring-Opening Reactions and Stability Considerations

The pyrazole ring is a stable aromatic system and is generally resistant to ring-opening reactions under normal conditions. pharmaguideline.com Its thermal stability is also noteworthy, with decomposition typically occurring at high temperatures. tandfonline.comresearchgate.netnih.gov However, under certain harsh conditions or with specific reagents, the pyrazole ring can be induced to open. For example, treatment with very strong bases can lead to deprotonation at a ring carbon, which can initiate ring cleavage. pharmaguideline.com Additionally, some substituted pyrazoles, such as certain 5-aminopyrazoles, can undergo oxidative ring-opening. researchgate.net For this compound, the ring is expected to be highly stable under typical synthetic conditions.

Influence of Substituents on Pyrazole Reactivity

The nature and position of substituents on the pyrazole ring have a profound impact on its reactivity. In this compound, the 4-bromophenyl group at C3 is electron-withdrawing, while the ethyl group at C5 is electron-donating.

Despite a comprehensive search for scientific literature, specific experimental spectroscopic and structural data for the compound "this compound" is not available in the public domain. Research articles and chemical databases provide information for isomers, such as 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, or for derivatives with different substitution patterns, like ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.

The precise structural arrangement of "this compound" dictates unique spectroscopic signatures. Key data points, including specific chemical shifts (δ) in ppm for ¹H and ¹³C NMR, coupling constants (J) in Hz, vibrational frequencies in cm⁻¹ for IR/Raman spectroscopy, and exact mass-to-charge ratios (m/z) with fragmentation patterns for mass spectrometry, are essential for a detailed analysis. As this specific data is not published, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline, which demands detailed research findings and data tables solely for this compound.

To provide a scientifically accurate and verifiable article, published experimental data from peer-reviewed sources for the exact compound is required. Without this foundational information, any attempt to fulfill the request would rely on speculation or data from related but distinct molecules, compromising the scientific integrity and accuracy of the content.

Advanced Spectroscopic and Structural Elucidation of 3 4 Bromophenyl 5 Ethyl 1h Pyrazole and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Fragmentation Pathway Elucidation

The elucidation of fragmentation pathways through mass spectrometry provides critical insights into the structural characteristics of a molecule. For 3-(4-bromophenyl)-5-ethyl-1H-pyrazole, the proposed electron ionization (EI-MS) fragmentation pattern is deduced from established principles governing the fragmentation of pyrazole (B372694) derivatives. The process begins with the formation of a molecular ion (M•+), which then undergoes a series of cleavage and rearrangement reactions.

The primary fragmentation events are centered around the weakest bonds and the formation of stable neutral or radical species. Key proposed fragmentation steps include:

Alpha-Cleavage of the Ethyl Group: A common initial fragmentation is the loss of a methyl radical (•CH₃) from the ethyl substituent at the C5 position, a process known as α-cleavage. This results in a stable, resonance-delocalized cation.

Loss of Ethene (McLafferty Rearrangement): Alternatively, a McLafferty-type rearrangement can occur, leading to the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation corresponding to 3-(4-bromophenyl)-5-methyl-1H-pyrazole.

Pyrazole Ring Cleavage: The pyrazole ring itself is susceptible to fragmentation. A characteristic pathway for pyrazoles is the cleavage of the N-N bond, which can lead to the expulsion of a nitrogen molecule (N₂). This is often followed by the loss of hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN) from the remaining fragments.

Fragmentation of the Bromophenyl Moiety: The bromophenyl group can also fragment, typically involving the loss of a bromine radical (•Br) or the entire bromophenyl cation.

These pathways lead to a series of characteristic fragment ions that can be observed in the mass spectrum, allowing for structural confirmation. A summary of the proposed key fragments and their formation is presented below.

Fragment Ion (m/z)Proposed Structure/FormulaProposed Formation Pathway
264/266[C₁₁H₁₁BrN₂]⁺Molecular Ion (M•+)
249/251[C₁₀H₈BrN₂]⁺Loss of •CH₃ from the ethyl group
236/238[C₉H₇BrN₂]⁺Loss of C₂H₄ via McLafferty rearrangement
185/187[C₇H₄Br]⁺Cleavage and loss of the ethyl-pyrazole moiety
157[C₇H₅Br]⁺•Bromobenzene radical cation
108[C₅H₉N₂]⁺Fragment containing the ethyl-pyrazole ring

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The photophysical properties of pyrazole derivatives are of significant interest due to their applications in various fields, including chemosensors and bioimaging. rsc.org While pyrazole itself does not show fluorescence, appropriate substitution can lead to compounds with significant absorption and emission characteristics. rsc.org

For this compound, the electronic absorption spectrum is expected to be characterized by intense absorption bands in the ultraviolet (UV) region. These absorptions arise from π → π* electronic transitions within the conjugated system formed by the pyrazole and the 4-bromophenyl rings. The presence of the bromine atom, a halogen substituent, may cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenyl ring.

Many pyrazole derivatives are known to be fluorescent, typically emitting in the blue to green region of the visible spectrum. nih.gov The fluorescence emission results from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀). The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) are influenced by the nature of the substituents and the solvent polarity. researchgate.net For this compound, it is anticipated that the compound will exhibit fluorescence, with the emission maximum being red-shifted in more polar solvents, a phenomenon known as solvatochromism.

The table below presents typical absorption and emission data for structurally related fluorescent pyrazole derivatives, providing a reference for the expected photophysical properties of the title compound.

Compound TypeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Reference Context
Fused Pyrazole325 and 372476Detection of fluoride (B91410) ions. nih.gov
Bicyclic Pyrazole Derivative375487Detection of aqueous acid. nih.gov
Coumarin-Pyrazole Hybrid446506Sensing of Cr³⁺ ions. rsc.org
Pyrazoline Derivative355449Sensing of Hg²⁺ ions. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not available in the reviewed literature, extensive crystallographic data on closely related analogues, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, provide substantial insight into the expected solid-state structure. researchgate.net

The crystal packing of 1H-pyrazole derivatives is predominantly governed by a network of intermolecular interactions. The most significant of these is the N-H···N hydrogen bond, where the pyrrole-like N-H group of one molecule acts as a hydrogen bond donor to the pyridine-like nitrogen atom of an adjacent molecule. nih.goviucr.org This interaction leads to the formation of various supramolecular assemblies, including cyclic dimers, trimers, tetramers, and infinite one-dimensional chains (catemers). nih.govresearchgate.netmdpi.com

In addition to strong hydrogen bonding, weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice. For aryl-substituted pyrazoles like the title compound, these include:

π–π Stacking: The aromatic pyrazole and bromophenyl rings can engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. rsc.orgresearchgate.net

C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic rings can interact with the π-electron clouds of neighboring pyrazole or bromophenyl rings. imedpub.com

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms (like nitrogen) on adjacent molecules, or participate in C-Br···π interactions. nih.gov

These varied interactions result in a complex and robust packing arrangement in the solid state.

Interaction TypeDescriptionCommon Motifs in Pyrazole Derivatives
N-H···N Hydrogen BondStrong, directional interaction between pyrazole rings.Dimers, Trimers, Tetramers, Catemers (Chains). nih.govresearchgate.net
π–π StackingAttractive, noncovalent interaction between aromatic rings.Face-to-face or offset stacking of pyrazole and phenyl rings. rsc.orgnih.gov
C-H···π InteractionWeak hydrogen bond between a C-H bond and a π-system.Interactions involving aliphatic or aromatic C-H donors. imedpub.com
C-H···O/N Hydrogen BondWeak hydrogen bonds contributing to overall packing stability.Often observed in derivatives with additional functional groups. nih.govnih.gov
Halogen InteractionsInteractions involving the bromine atom (e.g., C-Br···π).Contributes to the stabilization of the crystal lattice. nih.gov

The conformation of this compound in the solid state is primarily defined by the rotational freedom around the single bond connecting the pyrazole and the 4-bromophenyl rings. The relative orientation of these two rings is described by the dihedral angle between their mean planes.

Analysis of crystal structures of analogous compounds reveals significant conformational flexibility. The dihedral angle can vary substantially, indicating that the energetic barrier to rotation is relatively low, and the final conformation adopted in the crystal is heavily influenced by the optimization of intermolecular packing forces. nih.gov In some structures, the pyrazole and bromophenyl rings are nearly coplanar, which maximizes π-system conjugation. nih.gov In others, the rings are significantly twisted with respect to each other, sometimes approaching orthogonality, to accommodate steric hindrance or optimize crystal packing interactions. nih.goviucr.org It is also possible for multiple, distinct conformers to co-exist within the same crystal, in what is known as conformational polymorphism.

The table below summarizes the observed dihedral angles between pyrazole and aryl rings in several related crystal structures, illustrating the conformational variability.

CompoundDihedral Angle (°)Reference
3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole11.00 (13) nih.gov
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde36.48 (10) nih.gov
Another conformer of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the same crystal26.0 (2) and 39.9 (7) nih.gov
Dimethyl 3-(3-bromophenyl)-...-tetrahydropyrazolo[1,2-a]pyrazole...88.95 (9) iucr.org
7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine33.98 (6) nih.gov

Computational and Theoretical Investigations of 3 4 Bromophenyl 5 Ethyl 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become standard for investigating the structural and electronic properties of heterocyclic compounds. researchgate.netmdpi.com These calculations provide a theoretical framework for understanding molecular behavior, from geometry to reactivity. For pyrazole (B372694) derivatives, methods like B3LYP are commonly used with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, a key structural feature is the relative orientation of the aromatic rings attached to the central pyrazole core.

In related structures, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, X-ray crystallography has shown that the bromophenyl and phenyl rings are twisted with respect to the pyrazole ring. nih.govresearchgate.netnih.gov The dihedral angle between the 4-bromophenyl ring and the pyrazole ring has been observed in a range from 26.0° to 39.9°. researchgate.netnih.gov Similarly, for ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, the dihedral angle between the bromophenyl ring and the pyrazole ring is reported to be 5.78°. nih.gov

Table 1: Representative Theoretical and Experimental Geometric Parameters for Substituted 3-(4-bromophenyl)pyrazole Derivatives.
CompoundParameterValueMethod
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeDihedral Angle (Bromophenyl-Pyrazole)26.0 (2)°X-ray Diffraction
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylateDihedral Angle (Bromophenyl-Pyrazole)5.78 (13)°X-ray Diffraction
3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoleDihedral Angle (C3-Bromophenyl-Pyrazole)11.00 (13)°X-ray Diffraction

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and chemical reactivity. nih.gov

In computational studies of pyrazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed across the pyrazole core and its substituents. For 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, DFT calculations showed a HOMO-LUMO energy gap of approximately 4.97 eV, indicating significant stability. nih.gov A smaller energy gap generally implies higher reactivity and suggests that the molecule can be more easily excited. derpharmachemica.com Analysis of these orbitals helps to understand charge transfer interactions within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Pyrazoline Compound.
ParameterValue (eV)Method
EHOMO-6.19B3LYP/6-311++G(d,p)
ELUMO-1.22B3LYP/6-311++G(d,p)
Energy Gap (ΔE)4.97B3LYP/6-311++G(d,p)

*Data for 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. nih.gov

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated for the optimized molecular structure. These calculated frequencies are often scaled by an empirical factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. This method calculates the energies of electronic transitions, typically from HOMO to LUMO or other nearby orbitals, which correspond to absorption maxima (λmax) in the UV-Vis spectrum. unar.ac.idmaterialsciencejournal.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts (δ) of 1H and 13C nuclei. The calculated values provide valuable support for the interpretation of experimental NMR spectra and structural elucidation. x-mol.com

For related pyrazole compounds, studies have shown a good correlation between theoretically predicted spectra and experimental results, validating the computational approach. researchgate.netderpharmachemica.com

Global Descriptors: Quantities such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) are calculated from HOMO and LUMO energies. researchgate.net These descriptors provide insight into the molecule's stability and propensity to participate in chemical reactions. For instance, chemical hardness measures the resistance to change in electron distribution.

Local Descriptors: The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. Negative regions, often found around electronegative atoms like nitrogen or oxygen, indicate likely sites for electrophilic attack, while positive regions, usually around hydrogen atoms, are susceptible to nucleophilic attack. nih.gov Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites.

Table 3: Calculated Global Reactivity Descriptors for a Related Pyrazoline Compound.
DescriptorFormulaValue (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.705
Chemical Hardness (η)(ELUMO - EHOMO) / 22.485
Global Electrophilicity (ω)μ2 / 2η2.763

*Calculated from HOMO/LUMO values for 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in medicinal chemistry for studying how a potential drug molecule might interact with a biological target.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. amazonaws.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target recognition.

For pyrazole derivatives, docking studies have been performed against a variety of biological targets, reflecting their broad range of pharmacological activities. nih.gov For example, pyrazole compounds have been docked into the active sites of enzymes like BRAF(V600E) kinase, an important target in cancer therapy. nih.gov These simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket. The results are often quantified by a docking score or binding energy, which estimates the binding affinity. nih.gov Such studies suggest that compounds like 3-(4-bromophenyl)-5-ethyl-1H-pyrazole could be investigated as inhibitors for various protein targets. researchgate.net

Table 4: Potential Protein Targets and Key Interactions for Pyrazole Derivatives Identified via Molecular Docking.
Protein TargetTherapeutic AreaKey Interactions Observed
BRAF(V600E) KinaseOncologyHydrogen bonding, Hydrophobic interactions
Estrogen Receptor α (ERα)OncologyHydrogen bonding with key amino acid residues
Lymphocyte-specific kinase (Lck)ImmunosuppressionHydrophobic and hydrogen bond interactions
Penicillin-Binding Proteins (PBP)AntibacterialBinding energy calculations to predict affinity

Molecular Dynamics (MD) Simulations for Conformational Space and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule, identifying stable conformations and the transitions between them. This provides a detailed picture of molecular flexibility and stability in various environments, such as in a solvent or interacting with a biological target.

An MD simulation for this compound would typically involve:

System Setup: Placing the molecule in a simulation box, solvated with an appropriate solvent (e.g., water) to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable interactions.

Simulation Run: Simulating the molecule's movement over a period of nanoseconds to microseconds, tracking the trajectory of each atom.

The table below illustrates the type of data obtained from crystallographic analysis of similar compounds, which would serve as a starting point for MD simulations.

Related CompoundRing System 1Ring System 2Dihedral Angle (°)
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylatePyrazole RingBromophenyl Ring5.78
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePyrazole RingBromophenyl Ring36.48
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehydePyrazole RingBromophenyl Ring3.29

This table presents crystallographic data from closely related compounds to illustrate typical conformational parameters. The significant variation in dihedral angles highlights the influence of different substituents on molecular conformation, a phenomenon that MD simulations can explore in dynamic detail.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed study of reaction pathways, including the characterization of transition states and intermediates.

The synthesis of this compound and its derivatives often proceeds through established routes for pyrazole formation. A common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Another prominent pathway is the Vilsmeier-Haack reaction, which can be used to formylate a suitable precursor, followed by cyclization. nih.govresearchgate.net For example, the synthesis of the related 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is achieved by treating 4-bromoacetophenone phenylhydrazone with a mixture of phosphoryl chloride and N,N-dimethylformamide (the Vilsmeier reagent). nih.gov

A theoretical elucidation of the reaction mechanism for forming this compound would involve:

Mapping the Potential Energy Surface: Calculating the energy of reactants, intermediates, transition states, and products.

Visualizing Molecular Orbitals: Analyzing the interactions of frontier molecular orbitals (HOMO-LUMO) to understand the electronic nature of the reaction.

While a specific theoretical study on the reaction mechanism for this compound is not available, such computational work provides critical insights into regioselectivity and reactivity, guiding synthetic efforts.

Structure-Activity Relationship (SAR) Modeling at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling plays a vital role in quantifying these relationships and developing predictive models to guide the design of new, more potent molecules. The pyrazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. frontiersin.org

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new or untested compounds.

For the pyrazole class of compounds, QSAR studies have been successfully applied to develop models for various biological targets, including enzymes like cyclooxygenase-II (COX-II), acetylcholinesterase (AChE), and phosphodiesterase-4 (PDE4). nih.gov A typical 2D or 3D-QSAR study on a series of analogs of this compound would involve:

Data Set Collection: Assembling a series of pyrazole derivatives with experimentally measured biological activities against a specific target.

Descriptor Calculation: Computing various descriptors for each molecule, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.

Model Generation: Using statistical methods like multiple linear regression (MLR) to build an equation correlating the descriptors with activity.

Validation: Testing the model's predictive power using internal (e.g., cross-validation) and external validation sets.

The resulting QSAR model can identify which properties are most important for activity. For example, a model might reveal that increased hydrophobicity at one position enhances activity, while bulky substituents at another position are detrimental.

Descriptor TypeExample DescriptorPotential Influence on Biological Activity
ElectronicPartial Atomic ChargeGoverns electrostatic interactions and hydrogen bonding with the target protein.
StericMolecular Volume / Surface AreaDetermines the fit of the molecule within the binding pocket of the target.
HydrophobicLogP (Partition Coefficient)Influences membrane permeability and hydrophobic interactions with the target.
TopologicalWiener IndexEncodes information about molecular branching and size.

This table lists common descriptor types used in QSAR studies and their relevance to biological activity, illustrating the parameters that would be analyzed for this compound derivatives.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Pharmacophore modeling identifies the spatial arrangement of these features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.govnih.govmdpi.com

For a series of active pyrazole analogs, a pharmacophore model could be generated based on their common features. This model serves as a 3D template for designing new molecules or for virtually screening large compound libraries to find new potential hits. For pyrazole-based inhibitors of various enzymes, successful pharmacophore models have been developed that typically include features like: nih.govnih.gov

Aromatic Rings: For π-π stacking interactions with aromatic residues in the target's active site.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the pyrazole ring are common hydrogen bond acceptors.

Hydrophobic Groups: Substituents like the bromophenyl and ethyl groups can occupy hydrophobic pockets in the binding site.

A hypothetical pharmacophore model derived from active analogs of this compound would highlight the critical spatial arrangement of its functional groups, providing a clear roadmap for further structural modifications to enhance biological activity.

Advanced Applications of 3 4 Bromophenyl 5 Ethyl 1h Pyrazole and Its Analogues Excluding Clinical/safety

Applications in Materials Science

The versatility of the pyrazole (B372694) scaffold has led to its incorporation into a variety of advanced materials, where it contributes to desirable optical, electronic, and protective properties.

Fluorescent and Optoelectronic Materials

Pyrazole derivatives are recognized for their exceptional photophysical properties and high synthetic versatility, making them crucial in the development of fluorescent and optoelectronic materials. mdpi.com These compounds often exhibit strong fluorescence with high quantum yields, good photostability, and thermostability. nih.gov The specific tuning of substituents on the pyrazole ring allows for the modulation of their emission and absorption characteristics. For instance, the introduction of conjugated systems can lead to materials with unique photophysical properties suitable for sensors and other organic materials. mdpi.com

The synthetic accessibility of pyrazoles allows for the creation of a diverse range of fluorescent probes. For example, pyrazoline-BODIPY hybrid probes have been synthesized for applications in bioimaging. nih.gov Furthermore, some pyrazole derivatives can act as "turn-off" sensors for metal cations, where their fluorescence is quenched upon binding to a specific ion. nih.gov While specific data for 3-(4-bromophenyl)-5-ethyl-1H-pyrazole is not extensively detailed in the reviewed literature, the general principles of pyrazole-based fluorophores suggest its potential as a scaffold for designing new optoelectronic materials.

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions, making pyrazole derivatives, including this compound, valuable ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. digitellinc.comnih.gov These materials are of significant interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. researchgate.net

The reaction of pyrazole-containing ligands with various metal ions, such as copper(II), can lead to the formation of diverse structures, from discrete mononuclear or dinuclear complexes to one-, two-, or three-dimensional coordination polymers. acs.orgunibo.it The final architecture of these materials is influenced by factors such as the solvent, the counter-ion, and the basicity of other ligands present. acs.orgunibo.it For example, the use of a pyridine-pyrazole bifunctional ligand has been shown to produce novel 3D supramolecular frameworks with strong luminescent properties. daneshyari.com Similarly, pyrazole functionalized carboxylic acid ligands have been used to synthesize zinc(II)-based MOFs for the selective adsorption of organic dyes. rsc.org The conformational flexibility of the pyrazole ligand and the coordination geometry of the metal ion play a crucial role in determining the dimensionality and topology of the resulting framework. acs.org

Table 1: Examples of Pyrazole-Based MOFs and Coordination Polymers

Ligand TypeMetal IonResulting StructurePotential ApplicationReference
Pyrazole (Hpz)Copper(II)1D and 2D Coordination PolymersNot specified acs.orgunibo.it
Pyridine-pyrazole bifunctional ligandNot specified3D Supramolecular FrameworksLuminescent materials daneshyari.com
Pyrazole functionalized carboxylic acidZinc(II)Metal-Organic FrameworksOrganic dye adsorption rsc.org
Bis-pyrazole ligandCobalt(II)2D grid network, 3D diamondoid networksMagnetic materials acs.org

Corrosion Inhibition Mechanisms

Pyrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govtandfonline.comresearchgate.net Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govacs.orgnih.govresearchgate.net The nitrogen atoms and delocalized π-electrons in the pyrazole ring are key to this adsorption process. ku.ac.ae

The mechanism of inhibition often involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding) between the inhibitor molecules and the metal surface. acs.orgku.ac.ae The adsorption of these compounds typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govnih.govresearchgate.net Studies have shown that the inhibition efficiency of pyrazole derivatives increases with their concentration. tandfonline.comqu.edu.qaresearchgate.net These compounds often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.orgresearchgate.net

The molecular structure of the pyrazole derivative plays a crucial role in its inhibitory performance. The presence of additional heteroatoms (like oxygen) and aromatic rings can enhance the adsorption and, consequently, the inhibition efficiency. nih.gov For instance, pyrazole derivatives containing functional groups like amine or carbonyl have been shown to be effective corrosion inhibitors. acs.org

Table 2: Corrosion Inhibition Efficiency of Select Pyrazole Derivatives on Steel in HCl

InhibitorConcentrationInhibition Efficiency (%)Inhibition TypeReference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³ M90.8Mixed nih.govacs.org
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³ M91.8Mixed nih.govacs.org
1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (P2)10⁻³ M98.5Not specified researchgate.netresearchgate.net
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)10⁻³ M94Mixed qu.edu.qa

Polymer Chemistry Applications

The incorporation of pyrazole moieties into polymer structures can impart unique properties and functionalities. Pyrazole-modified monomers can be used in precipitation polymerization to create anisotropic microgels with tunable morphologies, such as spherical, raspberry-like, or dumbbell-like shapes. nih.govresearchgate.net The π–π stacking interactions between the pyrazole groups play a crucial role in the self-assembly process that guides the formation of these complex structures. nih.gov The shape of the resulting microgels can be controlled by adjusting the concentration of the pyrazole-modified monomer. researchgate.net

Furthermore, the chemical stability of the pyrazole ring allows for its use in various polymerization techniques. For example, N-arylpyrazoles have been employed as initiators for aryne polymerization, leading to the formation of poly(ortho-arylene)s with well-defined structures and narrow polydispersity. acs.org This method also allows for graft polymerization from existing polymer chains and the synthesis of star-shaped polymers. acs.org

Roles in Catalysis and Coordination Chemistry

The ability of pyrazoles to coordinate with metal centers makes them valuable ligands in the design of catalysts for a variety of chemical transformations.

Design of Pyrazole-Based Ligands for Homogeneous Catalysis

Pyrazole-based ligands have been extensively used in the development of homogeneous catalysts, particularly with transition metals like palladium and copper. nih.govmdpi.com The coordination of a pyrazole to a metal center can enhance the acidity of the pyrazole's NH proton, making it a proton-responsive ligand that can participate in catalytic cycles. nih.gov

Palladium(II) complexes bearing pyrazole-based ligands have been synthesized and characterized for their potential catalytic activity. acs.orghu.edu.joresearchgate.netakjournals.com These complexes have shown promise in cross-coupling reactions, which are fundamental transformations in organic synthesis. researchgate.netrsc.org For instance, pyrazole-containing analogues of well-known phosphine (B1218219) ligands have been successfully employed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with aryl boronic acids. researchgate.net

Copper complexes with pyrazole-based ligands have also been investigated for their catalytic activity, particularly in oxidation reactions. mdpi.comafricaresearchconnects.com For example, in situ prepared copper(II) complexes with pyrazole-based ligands can effectively catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency of these systems is influenced by the nature of the ligand, the copper salt, and the solvent. mdpi.com The versatility of pyrazole chemistry allows for the design of ligands with specific steric and electronic properties to fine-tune the activity and selectivity of the resulting metal catalysts. nih.gov

Table 3: Compound Names Mentioned in the Article

Abbreviation/NameFull Chemical Name
L4N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline
L6Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate
P21-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
4-CP(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
HpzPyrazole

Mechanistic Studies of Metal-Ligand Cooperation in Catalytic Cycles

Protic pyrazoles, which are N-unsubstituted, are valuable ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov The NH group within the pyrazole ring can participate in catalytic transformations, leading to metal-ligand cooperation. nih.gov This cooperation is crucial for the activation of small molecules and for facilitating various chemical reactions. nih.govresearchgate.net

In catalytic cycles, the pyrazole ligand can act as a proton shuttle, transferring protons to or from the substrate or other molecules involved in the reaction. researchgate.net This bifunctional nature, where the metal center and the ligand work in concert, can lead to enhanced catalytic activity and selectivity. nih.govosti.gov For instance, in transfer hydrogenation reactions, a protic pyrazole ligand can facilitate the heterolytic cleavage of H-H bonds. nih.gov

Mechanistic studies have shown that the interconversion between the pyrazole and pyrazolato (deprotonated) forms is a key step in many catalytic processes. nih.gov This change in the ligand's coordination mode can modulate the electronic properties of the metal center, thereby influencing the catalytic cycle. nih.gov Pincer-type complexes bearing protic pyrazole arms have been extensively studied to understand these cooperative effects, as the rigid framework ensures the proximity of the protic site to the metal center. nih.gov Theoretical calculations and spectroscopic studies have been employed to elucidate the role of the pyrazole ligand in stabilizing transition states and intermediates. nih.gov

Bifunctional Catalysis and Artificial Metalloenzymes

The concept of metal-ligand cooperation extends to the design of bifunctional catalysts and artificial metalloenzymes. Bifunctional catalysts possess both a metallic active site and a functional group on the ligand that participates in the catalytic reaction, mimicking the active sites of some enzymes. nih.govresearchgate.net Pyrazole derivatives are excellent candidates for constructing such catalysts due to the presence of the reactive NH group. nih.gov

Artificial metalloenzymes combine the reactivity of a metal catalyst with the selectivity of a biological scaffold, such as a protein or DNA. While specific examples involving this compound are not extensively documented in this direct context, the principles of using pyrazole-based ligands are well-established. These ligands can be incorporated into biomolecules to create novel catalysts for reactions not observed in nature. The pyrazole moiety can serve as an anchor for the metal ion and also participate in substrate binding and activation. researchgate.net

The development of synthetic models for binuclear metalloenzymes often utilizes pyrazole-based ligands to bridge two metal centers. researchgate.net This allows for the study of cooperative effects between the metal ions in catalytic reactions, providing insights into the mechanisms of natural enzymes. researchgate.net

Mechanistic Biochemical Interactions (Non-Clinical Focus)

Pyrazole derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition. researchgate.net The this compound scaffold and its analogues have been investigated as inhibitors of various enzymes. The nature and position of substituents on the pyrazole and phenyl rings play a crucial role in determining the inhibitory potency and selectivity. nih.gov

Structure-activity relationship (SAR) studies have shown that the bromophenyl group can engage in halogen bonding or hydrophobic interactions within the enzyme's active site. mdpi.com The ethyl group at the 5-position can also contribute to binding through hydrophobic interactions. The NH group of the pyrazole ring is a key feature, as it can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site. mdpi.com

Computational methods, such as molecular docking, are often used to predict the binding modes of pyrazole-based inhibitors and to understand the key interactions at the molecular level. mdpi.com These studies help in the rational design of more potent and selective inhibitors. For example, docking studies of pyrazolo[3,4-d]pyrimidine-based analogues have shown interactions with key residues like Met769 in the EGFR active site through hydrogen bonding with the pyrazole nitrogen. mdpi.com

Table 1: Examples of Pyrazole Analogues and their Enzyme Inhibition

Compound/Analogue ClassTarget Enzyme(s)Key Findings
Phenylpyrazolo[3,4-d]pyrimidine-based analoguesEGFR, VEGFR-2Inhibition of multiple targets; N1 of the pyrazole ring forms a hydrogen bond with Met769 in EGFR. mdpi.com
Pyrazole-based thioether analoguesN-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)Competitive inhibition; key interactions in the active site identified through docking. nih.gov

This table is for illustrative purposes and shows findings for analogue classes.

The interaction of small molecules with protein receptors is fundamental to many biological processes. nih.gov Pyrazole derivatives have been profiled for their binding affinity to various receptors. The specific substitution pattern on the pyrazole core is critical for determining the receptor binding profile and the nature of the ligand-receptor interactions. nih.gov

Plant hormones are signaling molecules that regulate various aspects of plant growth and development at very low concentrations. nih.govmaxapress.com Small molecules that can modulate the signaling pathways of these hormones have significant potential as agrochemicals, such as plant growth regulators. nih.govnih.gov

The pyrazole scaffold is present in some commercial agrochemicals. While direct evidence for this compound as a plant hormone modulator is limited, its structural features are akin to other biologically active molecules. The activity of such compounds would depend on their ability to mimic or antagonize the action of natural plant hormones by binding to their corresponding receptors. nih.gov

For instance, strigolactones, a class of plant hormones that regulate shoot branching and promote symbiotic interactions with mycorrhizal fungi, have complex structures that can be mimicked by simpler synthetic molecules. nih.gov The development of novel agrochemicals often involves screening libraries of compounds, and pyrazole derivatives like this compound could be candidates in such screens due to their diverse biological activities.

Sensor Technologies and Chemosensor Development

Pyrazole derivatives have emerged as a significant class of compounds in the development of chemosensors for the detection of various analytes, including metal ions and anions. nih.govrsc.org Their remarkable photophysical properties and synthetic versatility make them excellent scaffolds for designing fluorescent and colorimetric sensors. nih.govresearchgate.net

The pyrazole ring can act as a signaling unit and a binding site. The nitrogen atoms of the pyrazole can coordinate with metal ions, leading to changes in the electronic properties of the molecule. nih.gov This change can be transduced into a measurable optical signal, such as a change in fluorescence intensity ("turn-on" or "turn-off") or a color change. nih.govrsc.org

The substituents on the pyrazole ring can be tailored to achieve selectivity for a specific analyte. For example, the introduction of a 4-bromophenyl group could influence the photophysical properties of the sensor and its interaction with the target analyte. The design of pyrazole-based chemosensors often involves combining the pyrazole core with other functional moieties that can enhance binding affinity and/or photophysical properties. nih.gov

Table 2: Application of Pyrazole Derivatives in Sensor Technology

Pyrazole Derivative TypeAnalyte DetectedSensing Mechanism
Pyridine-pyrazole based chemosensorAl³⁺Colorimetric and fluorescent detection. nih.gov
Pyrazoline-based sensorsZn²⁺"Turn-on" fluorescence, often via blocking of photoinduced electron transfer (PET). nih.gov
Pyrazole-based sensorsFe³⁺/Fe²⁺"Turn-on" fluorescence with high selectivity. nih.gov
Pyrazole hybrids with fluorene, anthracene, etc.Cu²⁺Colorimetric sensing. researchgate.net

This table illustrates the versatility of the broader pyrazole class in sensor applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-bromophenyl)-5-ethyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or α,β-unsaturated ketones. For example, reacting 4-bromophenylhydrazine with ethyl acetoacetate derivatives under reflux in ethanol or toluene yields the pyrazole core. Optimization involves adjusting solvents (e.g., DMF for higher polarity), temperature (80–120°C), and catalysts (e.g., acetic acid for cyclization efficiency). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity. Key intermediates should be monitored by TLC .

Example Reaction Conditions :

ReagentSolventTemp (°C)Yield (%)
Ethyl acetoacetateEthanol8065–70
4-BromophenylhydrazineToluene11072–78

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons; δ 2.5–3.0 ppm for ethyl CH₂). The deshielded proton at position 1 (NH) may appear as a broad singlet (δ 10–12 ppm) .
  • FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹), C=N (~1600 cm⁻¹), and NH (~3400 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) around m/z 265–270 and fragmentation patterns (e.g., loss of Br or ethyl groups) validate the structure .

Q. How is X-ray crystallography applied to determine the molecular structure, and what are the critical parameters to ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. Key steps:

  • Crystal Growth : Slow evaporation of ethyl acetate solutions yields diffraction-quality crystals .

  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–295 K.

  • Refinement : SHELXL-2018 refines atomic positions, thermal parameters, and occupancy. Validate using R-factor (<0.05) and Flack parameter for chirality .

    Example Crystallographic Data :

    ParameterValue
    Space groupP1 or P2₁/c
    Dihedral angles3.29°–74.91°
    R-factor0.028–0.052

Advanced Research Questions

Q. What advanced computational methods (e.g., DFT, MD simulations) are used to study electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 or ORCA software calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV for pyrazole derivatives) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311++G(d,p) optimize geometry .

  • MD Simulations : GROMACS models solvation dynamics (e.g., in DMSO) to assess conformational stability. Analyze RMSD (<2 Å over 50 ns) for backbone atoms .

    Example Computational Results :

    PropertyValue (DFT)
    HOMO (eV)-6.2
    LUMO (eV)-1.7
    Dipole moment (Debye)3.8

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?

  • Methodological Answer :

  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and CCDC Mercury to visualize outliers.
  • Refinement Adjustments : Constrain thermal parameters (Ueq) for disordered atoms or apply TWIN/BASF commands in SHELXL for twinned crystals .
  • Cross-Check : Compare with related structures (e.g., CSD database entries) to identify systematic errors .

Q. What strategies are employed in designing pyrazole derivatives for bioactivity studies, and how is SAR analyzed?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., Br, CF₃) at the 4-position to enhance binding to hydrophobic enzyme pockets. Ethyl groups at position 5 improve solubility .
  • SAR Workflow :

Synthesize derivatives with systematic substitutions.

Screen against target proteins (e.g., carbonic anhydrase) via fluorescence assays.

Calculate IC₅₀ values and correlate with Hammett σ constants .

Example SAR Table :

DerivativeIC₅₀ (μM)LogP
4-Bromo, 5-ethyl12.33.2
4-Cl, 5-methyl8.72.9

Q. How do different substitution patterns on the pyrazole ring affect molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Conformational Analysis : Bulky substituents (e.g., 4-bromophenyl) induce dihedral angles >70° between aromatic rings, reducing π-π stacking. Ethyl groups promote C–H···π interactions in crystal packing .

  • Intermolecular Forces : Halogen bonds (C–Br···N) stabilize crystal lattices. Hydrogen bonds (N–H···O/S) dominate in polar solvents like DMSO .

    Example Dihedral Angles :

    Substituent PositionAngle (°)
    4-Bromophenyl74.91
    4-Chlorophenyl68.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.